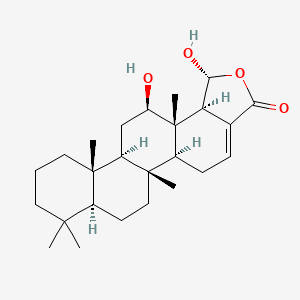

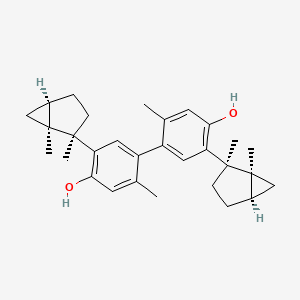

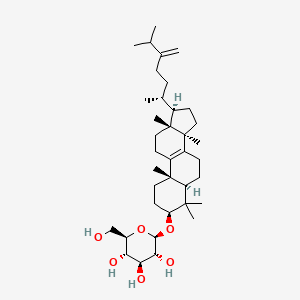

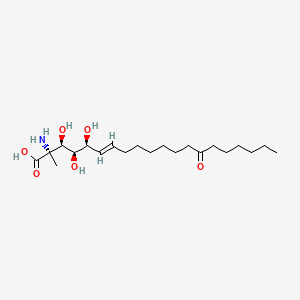

![molecular formula C21H32N2O B1249716 1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one CAS No. 560085-11-2](/img/structure/B1249716.png)

1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one

Übersicht

Beschreibung

77-LH-28-1 ist ein selektiver Agonist des muskarinischen Acetylcholinrezeptors vom Subtyp 1. Er wurde 2008 entdeckt und ist bekannt für seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden und so in das Gehirn zu gelangen. Diese Verbindung ist ein allosterischer Agonist, der gegenüber anderen muskarinischen Rezeptorsubtypen eine über 100-fache Spezifität für den muskarinischen Acetylcholinrezeptorsubtyp 1 aufweist . Er ist als nützliches pharmakologisches Werkzeug mit kognitionsfördernden Wirkungen anerkannt .

2. Herstellungsmethoden

Die Synthese von 77-LH-28-1 umfasst mehrere Schritte:

Ausgangsmaterial: Der Prozess beginnt mit dem kommerziell erhältlichen 3,4-Dihydro-2(1H)-chinolinon.

Zwischenproduktbildung: Die Behandlung von 3,4-Dihydro-2(1H)-chinolinon mit 1-Chlor-3-iodpropan und Cäsiumcarbonat in Acetonitril ergibt eine Zwischenverbindung.

Endprodukt: Die Zwischenverbindung wird dann mit 4-Butylpiperidin in Acetonitril umgesetzt, um 77-LH-28-1 zu erhalten.

Wissenschaftliche Forschungsanwendungen

77-LH-28-1 hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeug zur Untersuchung der Pharmakologie des muskarinischen Acetylcholinrezeptors vom Subtyp 1 eingesetzt.

Biologie: Es hilft beim Verständnis der Rolle des muskarinischen Acetylcholinrezeptors vom Subtyp 1 in verschiedenen biologischen Prozessen.

Medizin: Es wird auf sein Potenzial zur Behandlung von kognitiven Defiziten untersucht, die mit Krankheiten wie Alzheimer-Krankheit und Schizophrenie einhergehen.

5. Wirkmechanismus

77-LH-28-1 übt seine Wirkungen aus, indem es selektiv an den muskarinischen Acetylcholinrezeptor vom Subtyp 1 bindet und diesen aktiviert. Diese Aktivierung führt zur Depolarisation des Membranpotentials, was zu erhöhter Zellfeueraktivität und der Initiation von Gamma-Frequenz-Netzwerkoszillationen im Hippocampus führt . Die Fähigkeit der Verbindung, die Blut-Hirn-Schranke zu überwinden, macht sie besonders effektiv bei der Steigerung der Kognition .

Wirkmechanismus

Zukünftige Richtungen

Vorbereitungsmethoden

The synthesis of 77-LH-28-1 involves several steps:

Starting Material: The process begins with commercially available 3,4-dihydro-2(1H)-quinolinone.

Intermediate Formation: Treatment of 3,4-dihydro-2(1H)-quinolinone with 1-chloro-3-iodopropane and caesium carbonate in acetonitrile yields an intermediate compound.

Final Product: The intermediate is then reacted with 4-butylpiperidine in acetonitrile to produce 77-LH-28-1.

Analyse Chemischer Reaktionen

77-LH-28-1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Vergleich Mit ähnlichen Verbindungen

77-LH-28-1 wird mit anderen Agonisten des muskarinischen Acetylcholinrezeptors vom Subtyp 1 wie AC-42, AC-260584 und LY-593039 verglichen. Diese Verbindungen zeigen ebenfalls eine Selektivität für den muskarinischen Acetylcholinrezeptor vom Subtyp 1, unterscheiden sich jedoch in ihrer Affinität zu anderen Rezeptoren und ihren klinischen Sicherheitsprofilen . Das einzigartige Merkmal von 77-LH-28-1 ist seine hohe Spezifität und seine Fähigkeit, in das Gehirn einzudringen, was es zu einem wertvollen Werkzeug zur Untersuchung der Pharmakologie des muskarinischen Acetylcholinrezeptors vom Subtyp 1 macht .

Eigenschaften

IUPAC Name |

1-[3-(4-butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O/c1-2-3-7-18-12-16-22(17-13-18)14-6-15-23-20-9-5-4-8-19(20)10-11-21(23)24/h4-5,8-9,18H,2-3,6-7,10-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMGZAICAOYEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCN(CC1)CCCN2C(=O)CCC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437063 | |

| Record name | 77-LH-28-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560085-11-2 | |

| Record name | 1-[3-(4-Butyl-1-piperidinyl)propyl]-3,4-dihydro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=560085-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 77-LH-28-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77-LH-28-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZH28BM589 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.